

Sulfo-Cy5 Carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Sulfo-Cy5 carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cy5 carboxylic acid**, a widely utilized far-red fluorescent dye. This document details its chemical structure, physicochemical properties, and common applications in biological research and drug development, with a focus on bioconjugation.

Introduction

Sulfo-Cy5 carboxylic acid is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocycles.[1] The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the molecule, a crucial feature for biological applications as it obviates the need for organic co-solvents in labeling reactions.[2][3][4] This dye is a non-activated form, meaning the carboxylic acid group requires activation, typically to an N-hydroxysuccinimide (NHS) ester, to react with primary amines on biomolecules such as proteins and peptides.[2][5] Sulfo-Cy5 is known for its brightness and photostability, with an excitation maximum well-suited for common laser lines, making it a popular choice for fluorescence-based assays.[4][6]

Chemical Structure and Physicochemical Properties

The core structure of Sulfo-Cy5 consists of two indolenine rings connected by a pentamethine chain. The sulfonate groups are typically attached to the indole rings, enhancing hydrophilicity. The carboxylic acid group provides a handle for conjugation to other molecules.

Table 1: Physicochemical and Spectral Properties of **Sulfo-Cy5 Carboxylic Acid**

Property	Value	References
Molecular Formula	C ₃₂ H ₃₇ N ₂ KO ₈ S ₂	[5]
Molecular Weight	680.87 g/mol	[5]
Excitation Maximum (λ _{ex})	~646 nm	[4][5]
Emission Maximum (λ _{em})	~662 nm	[4][5]
Molar Extinction Coefficient (ε)	~271,000 M ⁻¹ cm ⁻¹	[5]
Fluorescence Quantum Yield (Φ)	~0.28	[5]
Solubility	Water, DMSO, DMF	[7]

Synthesis Overview

The synthesis of cyanine dyes like Sulfo-Cy5 generally involves the condensation of two quaternized heterocyclic precursors.[1] For sulfonated versions, the synthesis starts with sulfonated indole derivatives. While a detailed, step-by-step protocol for the synthesis of **Sulfo-Cy5 carboxylic acid** is not readily available in the public domain, the general approach involves the reaction of a sulfonated indoleninium salt with a polymethine-building synthon. The carboxylic acid functionality is typically introduced on one of the indole precursors before the condensation reaction.

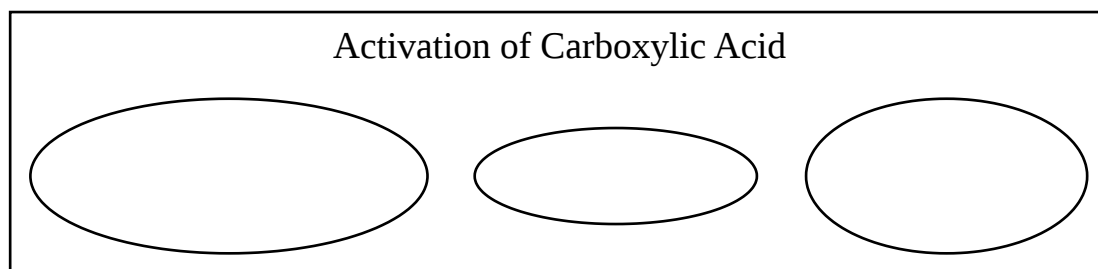
Bioconjugation and Experimental Protocols

Sulfo-Cy5 carboxylic acid is the precursor to the more reactive Sulfo-Cy5 NHS ester, which is widely used for labeling proteins, antibodies, and other biomolecules containing primary amines.[2][8] The following section outlines a general protocol for protein labeling using Sulfo-Cy5 NHS ester.

Activation of Sulfo-Cy5 Carboxylic Acid (Conceptual)

The carboxylic acid group of Sulfo-Cy5 can be activated to an NHS ester by reacting it with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as EDC (1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimide). This activated form is then used for labeling.



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Protein Labeling Protocol with Sulfo-Cy5 NHS Ester

This protocol is a general guideline for labeling proteins with Sulfo-Cy5 NHS ester. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

- Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)
- Sulfo-Cy5 NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.^[2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer.^[2]
- Prepare Dye Stock Solution:

- Dissolve the Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.^[9] This solution should be prepared fresh.
- Conjugation Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio of dye to protein.^[2]
 - Add the calculated volume of the dye solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[9]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).^[2]
 - Elute with an appropriate buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the labeled protein.
- Characterization of the Conjugate:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).^[2] The DOL is calculated using the following formula:

$$\text{DOL} = (\text{A}_{\text{max of conjugate}} \times \epsilon_{\text{protein}}) / [(\text{A}_{280 \text{ of conjugate}} - (\text{A}_{\text{max of conjugate}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance at the dye's maximum absorption wavelength.
- A_{280} is the absorbance at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.

- ϵ_{dye} is the molar extinction coefficient of the dye at its A_{max} .
- CF280 is the correction factor for the dye's absorbance at 280 nm (A_{280}/A_{max}).

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Applications

The high water solubility, bright fluorescence, and far-red emission of Sulfo-Cy5 make it an excellent choice for a variety of applications, including:

- Fluorescence Microscopy: Imaging of labeled cells and tissues with reduced autofluorescence from biological samples.[4]
- Flow Cytometry: High-throughput analysis and sorting of labeled cells.[4]
- In Vivo Imaging: Deep-tissue imaging due to the low absorption of red light by biological tissues.[4]
- Immunoassays: Development of sensitive detection methods using labeled antibodies.
- Nucleic Acid Labeling: Fluorescent labeling of DNA and RNA probes.[4]

Conclusion

Sulfo-Cy5 carboxylic acid is a versatile and highly effective fluorescent dye for the labeling of biomolecules. Its excellent water solubility, favorable spectral properties, and the well-established chemistry for its conjugation make it an indispensable tool for researchers in the life sciences and drug development. The provided technical information and protocols serve as a valuable resource for the successful application of this powerful fluorophore.

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